copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate
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Overview
Description
Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate typically involves the following steps:
Formation of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring through a series of condensation reactions between pyrrole and aldehyde derivatives.
Metalation: The porphyrin ring is then metalated with copper ions under controlled conditions to form the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper and modify the functional groups.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Organic solvents such as dichloromethane and ethanol are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of copper, while reduction may produce lower oxidation states or modified functional groups.
Scientific Research Applications
Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural enzymes and facilitating biochemical reactions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials and sensors due to its stability and reactivity.
Mechanism of Action
The mechanism of action of copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate involves its interaction with molecular targets and pathways. The copper ion in the compound can coordinate with various ligands, facilitating electron transfer and catalytic processes. This coordination can activate or inhibit specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments.
Uniqueness
Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate is unique due to its specific functional groups and copper ion, which confer distinct electronic and catalytic properties. These features make it particularly valuable in applications requiring precise control over reactivity and stability.
Properties
Molecular Formula |
C34H30CuN4Na3O7- |
---|---|
Molecular Weight |
739.1 g/mol |
IUPAC Name |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-8-formyl-3,13,17-trimethyl-17,18-dihydro-8H-porphyrin-21,22,23-triide-2-carboxylate |
InChI |
InChI=1S/C34H34N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14,16,20,22H,1,7-10H2,2-5H3,(H4,37,38,40,41,42,43,44,45);;;;/q-2;+2;3*+1/p-4 |
InChI Key |
FIWXVHSEXSMKSE-UHFFFAOYSA-J |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C([N-]5)C=C(C1C=O)[N-]2)C=C)C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
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